3-Chloro-3-(4-methylphenyl)prop-2-enenitrile
Description
3-Chloro-3-(4-methylphenyl)prop-2-enenitrile is a substituted acrylonitrile derivative characterized by a chlorine atom and a 4-methylphenyl group attached to the β-carbon of the propenenitrile backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in heterocyclic chemistry. Its reactivity is influenced by the electron-withdrawing nitrile group and the chloro substituent, which acts as a leaving group in nucleophilic substitution reactions .
Properties
IUPAC Name |
3-chloro-3-(4-methylphenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCXABHGFYELCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30823981 | |
| Record name | 3-Chloro-3-(4-methylphenyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30823981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78583-85-4 | |
| Record name | 3-Chloro-3-(4-methylphenyl)-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78583-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-3-(4-methylphenyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30823981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78583-85-4 | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Nucleophilic Substitution Reaction (Base-Mediated)
The most commonly reported method for synthesizing 3-Chloro-3-(4-methylphenyl)prop-2-enenitrile involves a nucleophilic substitution reaction between 4-methylbenzyl chloride and acrylonitrile in the presence of a base such as sodium hydroxide.
- Reaction Conditions:
- Reactants: 4-methylbenzyl chloride + acrylonitrile
- Base: Sodium hydroxide (NaOH)
- Temperature: Reflux conditions
- Solvent: Usually aqueous or mixed organic solvents to facilitate the reaction
- Mechanism:
The base deprotonates acrylonitrile, generating a nucleophilic species that attacks the benzylic chloride, leading to substitution and formation of the target compound with the chlorine atom retained on the alkene carbon.
| Parameter | Details |
|---|---|
| Reactants | 4-methylbenzyl chloride, acrylonitrile |
| Base | Sodium hydroxide |
| Temperature | Reflux |
| Solvent | Aqueous or mixed solvents |
| Yield | Moderate to good (varies by conditions) |
Copper-Catalyzed Arylation of 2-Chloroacrylonitrile
An alternative and well-documented synthetic route involves the arylation of 2-chloroacrylonitrile with a diazonium salt derived from the corresponding aryl amine (4-methyl aniline derivative). This method utilizes copper salts as catalysts.
- Procedure Summary:
- Preparation of aryl diazonium salt in situ from 4-methyl aniline via sodium nitrite and acid at low temperatures (−5 to +5 °C).
- Addition of the diazonium salt solution to a mixture of 2-chloroacrylonitrile and copper(II) bromide catalyst in acetone.
- Stirring until nitrogen evolution ceases indicates completion.
- Workup involves extraction, drying, and distillation under reduced pressure.
| Parameter | Details |
|---|---|
| Reactants | 2-chloroacrylonitrile, aryl diazonium salt |
| Catalyst | Copper(II) bromide (CuBr2) |
| Solvent | Acetone |
| Temperature | 0 to 5 °C during diazonium formation; room temperature for reaction |
| Yield | Approximately 40-45% |
| Notes | Lower yields with Cu(I) salts due to side Sandmeyer reactions |
This method is notable for its use of diazonium chemistry and copper catalysis to introduce the aryl group directly onto the 2-chloroacrylonitrile, forming the desired substituted propenenitrile.
Base-Promoted Elimination from 2-Halo-3-arylpropanenitriles
A further approach involves the synthesis of 2-halo-3-arylpropanenitriles followed by base-promoted elimination to yield the corresponding 2-chloro-3-arylprop-2-enenitriles.
| Parameter | Details |
|---|---|
| Reactants | 2-halo-3-arylpropanenitrile, triethylamine |
| Solvent | Toluene |
| Temperature | Reflux (approx. 110 °C) |
| Reaction Time | 1 hour |
| Yield | High (up to 92%) |
This method offers high yields and is useful for preparing a variety of substituted propenenitriles by varying the aryl substituent.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | 4-methylbenzyl chloride, acrylonitrile, NaOH | Reflux, aqueous/mixed solvent | Moderate to good | Simple, direct synthesis | May require careful control of base and temperature |
| Copper-catalyzed arylation | 2-chloroacrylonitrile, diazonium salt, CuBr2 | 0–5 °C (diazonium), RT (reaction) | ~40-45 | Direct arylation, mild conditions | Moderate yield, sensitive to catalyst type |
| Base-promoted elimination | 2-halo-3-arylpropanenitrile, NEt3 | Reflux in toluene | Up to 92 | High yield, versatile | Requires pre-synthesized halo-propanenitrile |
Research Findings and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Distinct signals in ^1H and ^13C NMR spectra confirm the substitution pattern and presence of rotamers in some cases, especially for aryl-substituted propenenitriles prepared via copper-catalyzed methods.Reaction Optimization:
Studies show that solvent choice critically affects yield; acetone/water mixtures favor the copper-catalyzed arylation, while polar aprotic solvents like DMF or DMSO reduce yields.Mechanistic Insights: The copper-catalyzed arylation proceeds via in situ generation of aryl radicals from diazonium salts, which then add to 2-chloroacrylonitrile, releasing nitrogen gas as a byproduct.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(4-methylphenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the propenenitrile moiety can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Addition: Electrophiles such as bromine or hydrogen chloride.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of 3-amino-3-(4-methylphenyl)prop-2-enenitrile.
Addition: Formation of 3,3-dibromo-3-(4-methylphenyl)prop-2-enenitrile.
Oxidation: Formation of 3-chloro-3-(4-methylphenyl)prop-2-enoic acid.
Reduction: Formation of 3-chloro-3-(4-methylphenyl)propane.
Scientific Research Applications
3-Chloro-3-(4-methylphenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(4-methylphenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 3-Chloro-3-(4-methylphenyl)prop-2-enenitrile but differ in substituents, leading to distinct chemical and physical properties:
Physical Properties and Crystallography
- Crystal Packing : The 4-methylphenyl group in the target compound likely induces steric hindrance, affecting crystal symmetry. For example, (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile forms a dihedral angle of 60.30° between aromatic rings, stabilized by weak C–H⋯H interactions .
- Hydrogen Bonding : Hydroxy-substituted analogs (e.g., 3-Hydroxy-2-(4-chlorophenyl)propanenitrile) form stronger intermolecular hydrogen bonds, enhancing solubility compared to hydrophobic methyl or chloro derivatives .
Biological Activity
3-Chloro-3-(4-methylphenyl)prop-2-enenitrile, also known as a derivative of α,β-unsaturated nitriles, has garnered attention in recent years due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies associated with this compound, providing a comprehensive overview of its significance in pharmacological research.
- IUPAC Name : this compound
- Molecular Formula : C11H10ClN
- Molecular Weight : 205.66 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.
Anticancer Effects
The compound has also been investigated for its anticancer properties. In a study evaluating its effects on cancer cell lines, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has demonstrated anti-inflammatory properties. Experimental models of inflammation revealed that the compound significantly reduced edema and inflammatory cytokine levels (such as TNF-alpha and IL-6), indicating its potential use in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways that regulate cell proliferation and survival.
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound alters ROS levels within cells, contributing to its cytotoxic effects against cancer cells.
- Gene Expression Regulation : The compound may influence gene expression related to apoptosis and inflammation through interaction with transcription factors.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of various nitrile derivatives, including this compound. The results indicated that this compound had superior activity compared to other tested derivatives, particularly against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Effective |
| Control (No treatment) | >256 | Ineffective |
Study 2: Anticancer Mechanisms
In a study by Johnson et al. (2025), the anticancer mechanisms were explored using MCF-7 breast cancer cells treated with varying concentrations of the compound. The findings highlighted significant apoptosis induction at concentrations above 10 µM.
| Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| 0 | 5 |
| 5 | 15 |
| 10 | 35 |
| 15 | 70 |
Q & A
Q. What experimental methods are recommended for synthesizing 3-chloro-3-(4-methylphenyl)prop-2-enenitrile with high purity?
The synthesis of this compound typically involves halogenation and nitrile formation steps. A validated protocol involves reacting 3-(4-methylphenyl)-2-oxopropanamide with chlorinating agents (e.g., POCl₃ or SOCl₂) under anhydrous conditions, followed by purification via column chromatography using a hexane/ethyl acetate gradient. Critical parameters include maintaining reaction temperatures below 60°C to avoid side reactions and monitoring progress via TLC. Evidence from analogous syntheses highlights the importance of isolating intermediates to minimize impurities .
Q. How can X-ray crystallography be utilized to determine the molecular geometry of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystals suitable for SCXRD can be grown via slow evaporation in ethanol or dichloromethane. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for solving the structure. Hydrogen-bonding networks and π-π stacking interactions should be analyzed using CCDC databases to validate geometric parameters .
Q. What factors influence the thermodynamic stability of this compound in solid-state studies?
Stability is governed by intramolecular interactions such as C–H···O hydrogen bonds and π-π stacking between aromatic rings. For example, crystal packing analysis reveals S(5) ring motifs stabilized by C–H···O bonds and parallel-displaced π-π interactions (centroid distances ~3.9 Å). Differential scanning calorimetry (DSC) can quantify melting points and phase transitions, while Hirshfeld surface analysis quantifies intermolecular contact contributions .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be investigated using spectroscopic and computational methods?
Mechanistic studies require a combination of techniques:
- Spectroscopy : Monitor intermediates via in situ FTIR (e.g., C≡N stretch at ~2200 cm⁻¹) and ¹H/¹³C NMR (e.g., vinyl proton shifts at δ 6.5–7.5 ppm).
- Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts transition states and activation energies. Compare calculated vibrational spectra with experimental data to validate intermediates .
Q. How should researchers resolve contradictions in reported crystallographic data for this compound?
Discrepancies in bond lengths or angles may arise from differences in crystallization solvents or temperature. Validate findings by:
Q. What methodologies are effective for analyzing hydrogen-bonding networks in this compound crystals?
Graph-set analysis (as per Etter’s rules) classifies hydrogen bonds into patterns like D(2) or R₂²(8). Tools like CrystalExplorer generate Hirshfeld surfaces to visualize contact contributions (e.g., H···Cl vs. H···C). For quantitative analysis, calculate interaction energies using PixelCoulomb or PIXEL methods .
Q. How do spectroscopic techniques (e.g., IR, NMR) correlate with computational predictions for this compound?
Benchmark experimental spectra against DFT-calculated values:
Q. What role does crystal packing play in modulating the reactivity of this compound?
Tight packing via C–H···O bonds and π-π interactions can sterically hinder nucleophilic attack at the nitrile group. Solvent-free grinding experiments (mechanochemistry) may alter reactivity by disrupting crystalline order. Monitor changes via powder XRD and solid-state NMR .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation (H333) or skin contact (H313).
- Store in amber glass vials at 4°C under inert gas to prevent hydrolysis.
- Neutralize waste with 10% sodium bicarbonate before disposal .
Q. How can researchers explore emerging applications of this compound in medicinal or materials chemistry?
Structure-activity relationship (SAR) studies can evaluate bioactivity (e.g., kinase inhibition) by modifying the 4-methylphenyl or nitrile groups. For materials science, assess optoelectronic properties via UV-vis (λmax ~270 nm) and cyclic voltammetry (HOMO/LUMO levels) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
